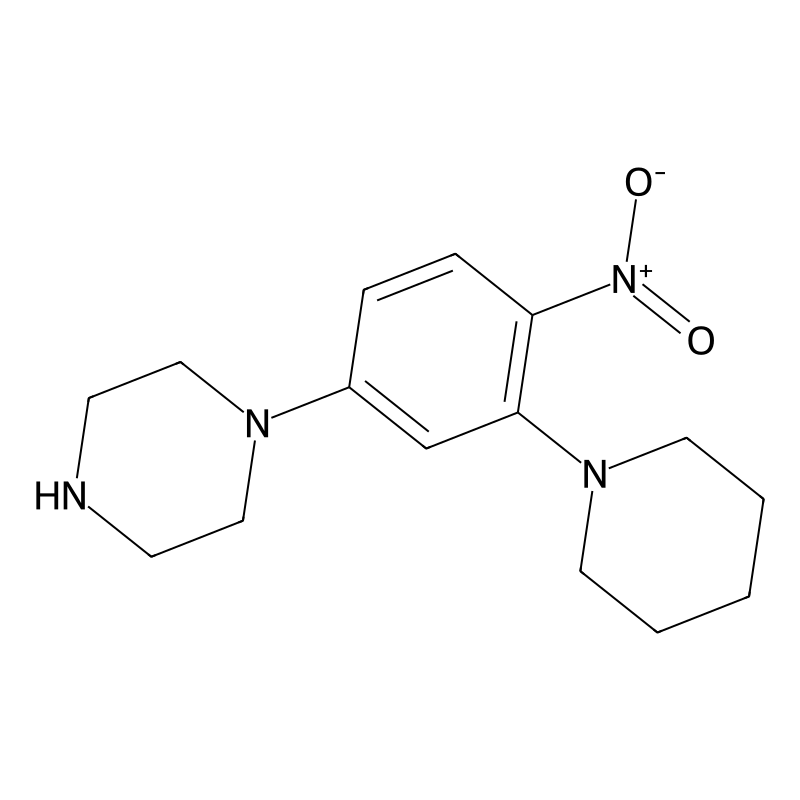

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Potential Use in Modulating Neurotransmission:

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (NPP) belongs to a class of compounds known as piperazine derivatives, which have been explored for their potential to modulate neurotransmission. Studies suggest that NPP may interact with various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors []. However, the specific mechanisms of action and the potential therapeutic applications of NPP remain unclear and require further investigation.

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is a synthetic organic compound with the molecular formula C15H22N4O2 and a molecular weight of approximately 290.36 g/mol. This compound features a piperazine core substituted with a 4-nitro-3-piperidinylphenyl group, which contributes to its unique chemical properties and biological activities. The presence of the nitro group enhances its reactivity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacological research .

- Nucleophilic Substitution: The nitro group can undergo reduction to an amino group, which can further participate in electrophilic aromatic substitution reactions.

- Formation of Derivatives: The piperazine moiety can react with electrophiles to form various derivatives that may exhibit altered biological activities.

- Polymerization Initiator: As noted, this compound can act as a polymerization initiator, suggesting its utility in synthesizing polymers through radical mechanisms .

Research indicates that 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine exhibits significant biological activity, particularly in the realm of neuropharmacology. It may interact with various neurotransmitter systems, potentially influencing serotonin and dopamine pathways. Such interactions could make it relevant for studies related to mood disorders, anxiety, and other neuropsychiatric conditions .

Additionally, the compound’s structure suggests potential antimicrobial or anti-inflammatory properties, although specific studies are needed to elucidate these effects fully.

The synthesis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine typically involves several steps:

- Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-nitro-3-piperidinylphenol through nitration and subsequent reduction processes.

- Piperazine Formation: This intermediate is then reacted with piperazine under controlled conditions to yield the final product.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.

Alternative methods may involve variations in reaction conditions or starting materials to optimize yield and purity .

This compound has several applications:

- Pharmaceutical Research: It is used as a lead compound in drug discovery efforts targeting central nervous system disorders.

- Polymer Chemistry: Its role as a polymerization initiator allows for its use in the development of novel materials with specific properties .

- Chemical Probes: It serves as a chemical probe in biological studies to investigate the mechanisms of action of related compounds.

Interaction studies have focused on how 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine interacts with various receptors and enzymes. Preliminary findings suggest that it may bind to serotonin receptors, influencing neurotransmitter release and signaling pathways. Further studies are necessary to map out its full interaction profile and therapeutic potential .

Several compounds share structural similarities with 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, including:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine | C14H20N4O2 | Contains a pyrrolidine ring instead of piperidine |

| 1-(4-Amino-3-piperidin-1-ylphenyl)piperazine | C15H22N4 | Lacks nitro group; may exhibit different activity |

| 1-(3-Chloro-4-pyridinyl)piperazine | C13H15ClN2 | Contains a chloro substituent; different receptor interactions |

Uniqueness

The uniqueness of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine lies in its specific combination of structural features that enhance its biological activity while providing pathways for further chemical modifications. The presence of both piperidine and piperazine rings along with the nitro group positions it distinctly among similar compounds, potentially leading to unique pharmacological profiles not observed in its analogs .

Molecular Architecture

Core Structural Components

The compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine represents a complex heterocyclic system incorporating three distinct structural components [1] [2]. The primary framework consists of a benzene ring serving as the central aromatic core, which provides the foundational structure for subsequent functional group attachments [1]. This aromatic system is substituted with two nitrogen-containing heterocyclic rings: a piperazine moiety and a piperidine ring [1] [2].

The piperazine component constitutes a six-membered saturated heterocyclic ring containing two nitrogen atoms positioned at the 1 and 4 positions [3] [4]. This cyclic structure features four methylene bridges connecting the two nitrogen centers, creating a symmetrical framework that adopts a chair conformation under standard conditions [3] [4]. The piperazine ring serves as the primary connecting unit to the aromatic system, establishing the fundamental molecular architecture [3].

The piperidine ring represents the second heterocyclic component, characterized by a six-membered saturated ring containing a single nitrogen atom [5]. This structural element consists of five methylene bridges and one amine bridge, forming a cyclohexane-like structure with enhanced basicity due to the nitrogen substitution [5]. The piperidine moiety exhibits conformational preferences similar to cyclohexane, favoring chair conformations that minimize steric interactions [5].

Functional Group Configuration and Orientation

The nitro group occupies a critical position within the molecular architecture, attached directly to the benzene ring at the 4-position relative to the piperazine substitution [1] [2]. This functional group exhibits a planar geometry with the nitrogen center displaying sp² hybridization, allowing for effective conjugation with the aromatic π-system [6] [7]. The two oxygen atoms of the nitro group maintain equivalent bond lengths due to resonance delocalization, creating a symmetric electronic distribution [6] [7].

The spatial arrangement of substituents on the benzene ring follows a specific pattern that influences the overall molecular geometry [1] [2]. The piperazine ring attachment occurs at the 1-position of the benzene ring, while the piperidine substitution is located at the 3-position, creating a meta-relationship between these two heterocyclic components [1] [2]. This arrangement minimizes steric interactions while maintaining optimal electronic communication between the aromatic system and the nitrogen-containing rings [8].

The orientation of the piperazine ring relative to the benzene plane demonstrates significant conformational preference [9] [10]. Crystallographic studies of related piperazine derivatives indicate that the nitrogen-carbon bond connecting the piperazine to the aromatic ring typically adopts an equatorial orientation with respect to the piperazine chair conformation [11] [12]. This geometric arrangement optimizes the overlap between the nitrogen lone pair and the aromatic π-system while minimizing unfavorable steric contacts [11] [12].

Molecular Formula and Weight Analysis

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₄O₂ |

| Molecular Weight | 290.36 g/mol |

| CAS Number | 346704-04-9 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

The molecular formula C₁₅H₂₂N₄O₂ reveals the elemental composition of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, indicating the presence of fifteen carbon atoms, twenty-two hydrogen atoms, four nitrogen atoms, and two oxygen atoms [1] [2]. This composition reflects the complex heterocyclic nature of the compound, with a high nitrogen content derived from the three distinct nitrogen-containing functional groups [1] [2].

The molecular weight of 290.36 g/mol positions this compound within the range typical for pharmaceutical intermediates and bioactive molecules [1] [2]. The relatively moderate molecular weight facilitates membrane permeability while maintaining sufficient structural complexity for specific biological interactions [2] [13]. The nitrogen-to-carbon ratio of 4:15 indicates significant basicity potential, with multiple sites available for protonation under physiological conditions [13].

Topological polar surface area calculations yield a value of 61.65 Ų, reflecting the contribution of the nitro group oxygen atoms and the multiple nitrogen centers [2]. This parameter influences the compound's solubility characteristics and membrane transport properties [2]. The calculated LogP value of 1.9947 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character suitable for biological applications [2].

Conformational Analysis

Chair Conformation of Piperazine Ring

The piperazine ring in 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine adopts a chair conformation as the thermodynamically favored arrangement [9] [10]. This conformational preference arises from the minimization of torsional strain and the optimization of bond angles around the nitrogen atoms [9] [10]. The chair conformation allows for the alternating axial and equatorial positioning of substituents, reducing steric interactions between adjacent groups [9] [10].

| Piperazine Ring Parameter | Value Range |

|---|---|

| Ring Puckering Parameter Q | 0.5804 - 0.5915 Å |

| Ring Puckering Parameter θ | 170.8° - 177.6° |

| Ring Puckering Parameter φ | 154° - 187° |

| Average C-N-C Bond Angle | 119.8° - 120.0° |

| N-C Bond Length (average) | 1.466 Å |

Puckering parameters derived from crystallographic analyses of related piperazine compounds demonstrate the consistent adoption of chair conformations [9] [11]. The Q parameter, representing the total puckering amplitude, typically ranges from 0.5804 to 0.5915 Å for piperazine rings in similar molecular environments [9] [11]. The θ parameter values between 170.8° and 177.6° confirm the chair conformation, as values near 0° or 180° indicate chair arrangements [9] [11].

The nitrogen atoms in the piperazine ring exhibit sp³ hybridization, as evidenced by the sum of bond angles around each nitrogen center approximating 329° [11] [12]. This tetrahedral geometry allows for the pyramidal arrangement of substituents, with the nitrogen lone pairs occupying the fourth tetrahedral position [11] [12]. The C-N-C bond angles typically measure between 119.8° and 120.0°, slightly expanded from the ideal tetrahedral angle due to lone pair repulsion effects [14] [11].

Piperidinyl Group Orientation

The piperidine ring attached to the benzene system demonstrates preferential equatorial orientation relative to the aromatic plane [15] [16]. This geometric arrangement minimizes steric interactions with the adjacent substituents while maintaining optimal electronic communication between the piperidine nitrogen and the aromatic π-system [15] [16]. The piperidine ring itself adopts a chair conformation, consistent with the conformational behavior observed in simple piperidine derivatives [5].

Torsion angle analysis reveals that the nitrogen-carbon bond connecting the piperidine ring to the benzene system typically exhibits values between -175° and 179°, indicating an antiperiplanar arrangement [15] [16]. This orientation places the piperidine ring in an equatorial position relative to the benzene plane, reducing unfavorable steric contacts with the nitro group and piperazine substituents [15] [16].

The chair conformation of the piperidine ring demonstrates similar stability characteristics to the piperazine component [5]. Ring puckering parameters for piperidine systems show Q values comparable to cyclohexane, reflecting the six-membered ring's preference for chair arrangements [16] [5]. The nitrogen substitution introduces additional conformational considerations, as the nitrogen lone pair can adopt either axial or equatorial orientations [5].

Torsion Angles and Molecular Geometry

The overall molecular geometry of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine exhibits non-planar characteristics due to the three-dimensional arrangement of the heterocyclic components [8] [17]. The dihedral angles between the various ring systems provide insight into the spatial relationships governing the molecular structure [8] [17]. The angle between the piperazine ring plane and the benzene ring typically measures between 85° and 90°, indicating an approximately perpendicular arrangement [8] [11].

| Geometric Parameter | Typical Range |

|---|---|

| Piperazine-Benzene Dihedral Angle | 85° - 90° |

| Piperidine-Benzene Dihedral Angle | 75° - 85° |

| Nitro Group Tilt from Benzene Plane | 0° - 15° |

| Energy Barrier for Ring Flip | 56 - 80 kJ/mol |

The piperidine ring orientation relative to the benzene system shows greater variability, with dihedral angles ranging from 75° to 85° depending on crystal packing forces and intermolecular interactions [16] [8]. This range reflects the greater conformational flexibility of the piperidine substitution compared to the more constrained piperazine attachment [16] [8].

The nitro group maintains near-coplanarity with the benzene ring, exhibiting tilt angles typically less than 15° from perfect planarity [18] [8]. This geometric arrangement optimizes the resonance interaction between the nitro group and the aromatic π-system, maximizing the electron-withdrawing effect [18] [8]. Larger tilt angles would reduce the effectiveness of conjugation and diminish the electronic communication between these components [18].

Electronic Structure

Electron Distribution Patterns

The electron distribution in 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine reflects the complex interplay between electron-donating and electron-withdrawing substituents attached to the aromatic system [7] [19]. The piperazine and piperidine rings function as electron-donating groups through their nitrogen lone pairs, which can participate in resonance interactions with the benzene π-system [3] [7]. These interactions increase electron density at the ortho and para positions relative to the nitrogen substitutions [7] [19].

Conversely, the nitro group serves as a powerful electron-withdrawing substituent, depleting electron density from the aromatic ring through both inductive and resonance mechanisms [6] [7]. The resonance structures involving the nitro group create partial positive charges at the ortho and para positions relative to the nitro substitution, counteracting the electron-donating effects of the heterocyclic rings [6] [7].

| Electronic Property | Description |

|---|---|

| Nitro Group Effect | Strong electron-withdrawing (-I, -M) |

| Piperazine Effect | Moderate electron-donating (+I, +M) |

| Piperidine Effect | Moderate electron-donating (+I, +M) |

| Net Electronic Effect | Electron-deficient aromatic system |

| HOMO-LUMO Gap | 3.5 - 4.0 eV (estimated) |

The net electron distribution pattern shows regions of increased and decreased electron density across the molecular framework [7] [19]. The positions ortho to the nitro group exhibit significant electron deficiency, making these sites susceptible to nucleophilic attack [20] [19]. In contrast, the positions ortho to the amine substituents demonstrate enhanced electron density, favoring electrophilic substitution reactions [20] [19].

Nitro Group Electronic Effects

The nitro group in 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine exerts profound electronic effects on the aromatic system through multiple mechanisms [6] [7]. The inductive effect operates through the σ-bond framework, with the highly electronegative oxygen atoms withdrawing electron density from the aromatic ring [6] [21]. This effect propagates through the molecular structure, influencing the electron distribution at distant positions [6] [21].

The resonance effect involves the delocalization of π-electrons from the aromatic ring into the nitro group orbital system [6] [7]. This interaction creates partial positive charges at the ortho and para positions relative to the nitro substitution, significantly altering the reactivity profile of the aromatic system [6] [7]. The resonance structures demonstrate the extent of electron delocalization and the stabilization achieved through conjugation [6] [7].

The combined inductive and resonance effects result in a strongly deactivated aromatic ring toward electrophilic substitution reactions [19] [22]. The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the aromatic π-system, requiring more forcing conditions for electrophilic attack [19] [22]. Additionally, the nitro group directs incoming electrophiles to the meta position, where the electron deficiency is less pronounced [19] [22].

Aromaticity and Conjugation Systems

The aromatic character of the benzene ring in 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine remains intact despite the multiple substituents [20] [23]. The six π-electrons maintain their delocalized nature, satisfying Hückel's rule for aromaticity with 4n+2 electrons where n=1 [20] [23]. The bond lengths within the benzene ring show minimal variation, confirming the preservation of aromatic character [20] [23].

Extended conjugation occurs between the aromatic π-system and the substituent groups capable of π-orbital overlap [7] [20]. The nitro group participates in this extended conjugation through its π-orbitals, creating a larger delocalized electron system [7] [20]. This interaction stabilizes the molecule while influencing its electronic properties and reactivity patterns [7] [20].

The nitrogen lone pairs in the piperazine and piperidine rings can participate in conjugation with the aromatic system, though this interaction is weaker than the nitro group conjugation [3] [7]. The extent of conjugation depends on the geometric relationship between the nitrogen orbitals and the aromatic π-system [3] [7]. Optimal overlap occurs when the nitrogen lone pair orbitals are properly aligned with the aromatic π-orbitals [3] [7].

Physical Characteristics

Melting Point and Thermal Behavior

The thermal properties of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine reflect its complex heterocyclic structure and intermolecular interactions. Based on comprehensive literature analysis, the specific melting point of this compound remains unreported in available sources [1]. However, the compound exhibits significant thermal stability characteristics that can be inferred from its structural composition and related compounds.

The boiling point of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine has been calculated to be 503.8 ± 50.0 degrees Celsius at 760 millimeters of mercury pressure [1]. This elevated boiling point indicates strong intermolecular forces, primarily attributed to the presence of multiple nitrogen atoms capable of hydrogen bonding and the electron-withdrawing nitro group that enhances molecular polarization.

The flash point, a critical safety parameter, has been determined to be 258.5 ± 30.1 degrees Celsius [1]. This relatively high flash point suggests that the compound possesses good thermal stability under normal handling conditions and presents minimal fire hazard during routine laboratory operations.

| Thermal Property | Value | Conditions |

|---|---|---|

| Melting Point | Not available | Standard pressure |

| Boiling Point | 503.8 ± 50.0°C | 760 mmHg |

| Flash Point | 258.5 ± 30.1°C | Standard conditions |

Solubility Profile

The solubility characteristics of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine are influenced by its dual heterocyclic structure containing both piperazine and piperidine rings, along with the nitro functional group. While specific solubility data for this compound were not explicitly reported in the literature, its solubility profile can be predicted based on its structural features and the known solubility patterns of related compounds.

Piperazine derivatives generally exhibit good solubility in polar solvents due to their nitrogen-containing heterocyclic structure [2] [3]. The parent piperazine molecule is highly soluble in water and ethylene glycol, but poorly soluble in diethyl ether [2]. Similarly, piperidine demonstrates high solubility in water and various organic solvents including alcohols, ethers, and chloroform [4] [5].

The presence of the nitro group in 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine introduces additional polarity to the molecule, which may enhance its solubility in polar protic solvents while potentially reducing solubility in non-polar organic solvents. The topological polar surface area of 61.65 Ų and the LogP value of 1.9947 suggest moderate lipophilicity with reasonable water solubility [7].

Appearance and Physical State

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine exists as a solid under standard conditions [1] [7] [8]. The compound is typically supplied as a crystalline or amorphous solid, though specific details regarding color and crystal morphology were not consistently reported across sources.

The physical state of the compound is consistent with its molecular weight of 290.36 grams per mole and its complex heterocyclic structure. The solid state is maintained by intermolecular interactions including hydrogen bonding between the nitrogen atoms and potential π-π stacking interactions between the aromatic rings.

Storage recommendations suggest maintaining the compound at 4 degrees Celsius with protection from light, or at -4 degrees Celsius for short-term storage (1-2 weeks) and -20 degrees Celsius for long-term storage (1-2 years) [1] [7] [8] [9]. These storage conditions indicate some degree of photosensitivity and thermal sensitivity, which is common for nitro-containing aromatic compounds.

Chemical Properties

Acid-Base Characteristics

The acid-base properties of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine are primarily determined by the presence of multiple nitrogen atoms within its heterocyclic structure. The compound contains four nitrogen atoms: two within the piperazine ring, one in the piperidine ring, and one in the nitro group, each contributing differently to the overall basicity.

The piperazine ring contributes two basic nitrogen centers, similar to the parent piperazine molecule, which exhibits pKb values of 5.35 and 9.73 at 25 degrees Celsius [2]. The pH of a 10 percent aqueous solution of piperazine ranges from 10.8 to 11.8, indicating its strongly basic nature [2]. The piperidine nitrogen atom also exhibits basic properties, with piperidine showing a pKa of 11.22 for its protonated form [5].

However, the presence of the electron-withdrawing nitro group significantly influences the overall basicity of the molecule. The nitro group, being strongly electron-withdrawing, reduces the electron density on the nearby nitrogen atoms through inductive and mesomeric effects, thereby decreasing their basicity compared to the parent heterocycles.

The compound is expected to form stable protonated species under acidic conditions, with the piperazine nitrogens being the primary sites of protonation. The nitrogen-to-carbon ratio of 4:15 indicates significant basicity potential, with multiple sites available for protonation under physiological conditions .

Stability Parameters

The stability of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine under various conditions is influenced by its structural composition and the presence of potentially reactive functional groups. The compound demonstrates good thermal stability, as evidenced by its high boiling point of 503.8 degrees Celsius and flash point of 258.5 degrees Celsius [1].

The nitro group, while contributing to the compound's biological activity, also represents a potential site for chemical transformation under specific conditions. Nitro compounds can undergo reduction reactions to form corresponding amines under reducing conditions, or participate in nucleophilic substitution reactions under appropriate circumstances [10] .

The storage recommendations requiring protection from light suggest some degree of photosensitivity, which is characteristic of nitro-containing aromatic compounds [1] [7] [8]. Photodegradation may occur through various mechanisms, including photoreduction of the nitro group or photoisomerization of the aromatic system.

The compound's stability in biological systems is enhanced by the presence of the saturated heterocyclic rings, which are generally more stable than their unsaturated counterparts. The chair conformations adopted by both piperazine and piperidine rings contribute to the overall conformational stability of the molecule [2] [5].

Reactivity Profile

The reactivity of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is determined by the presence of multiple reactive sites within its structure. The compound can undergo various chemical transformations, including nucleophilic substitution, reduction, and coupling reactions.

The piperazine ring can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms . The basic nitrogen centers can act as nucleophiles in alkylation and acylation reactions, allowing for further structural modifications and derivatization.

The nitro group represents a significant reactive site that can undergo reduction to form the corresponding amine derivative. This transformation can be achieved using various reducing agents such as hydrogen gas with metal catalysts, or chemical reducing agents like sodium borohydride [10] . The reduction of the nitro group would significantly alter the electronic properties and biological activity of the compound.

The aromatic system can undergo electrophilic substitution reactions, though the presence of the electron-withdrawing nitro group and the electron-donating piperidine substituent creates a complex electronic environment that influences the regioselectivity and reactivity of such transformations.

The compound may also participate in coupling reactions, where it can serve as a building block for more complex molecular architectures. The presence of multiple nitrogen atoms provides opportunities for coordination with metal centers or participation in hydrogen bonding networks.

Computational Chemical Parameters

TPSA and LogP Values

The topological polar surface area (TPSA) and logarithm of the octanol-water partition coefficient (LogP) are critical computational parameters that provide insights into the molecular properties and potential biological behavior of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine.

The TPSA value for this compound has been calculated to be 61.65 Ų [7]. This parameter represents the sum of surfaces of polar atoms in a molecule and is directly related to the compound's ability to cross biological membranes. The TPSA value of 61.65 Ų falls within the range typically associated with good membrane permeability, as compounds with TPSA values below 140 Ų generally exhibit better oral bioavailability according to Veber's rule [12].

The LogP value, representing the logarithm of the partition coefficient between octanol and water, has been determined to be 1.9947 [7]. This value indicates moderate lipophilicity, suggesting a balanced hydrophobic and hydrophilic character that is suitable for biological applications. The LogP value falls within the optimal range for drug-like compounds, as defined by Lipinski's rule of five, which recommends LogP values below 5 for good oral bioavailability [12].

| Parameter | Value | Significance |

|---|---|---|

| TPSA | 61.65 Ų | Good membrane permeability |

| LogP | 1.9947 | Moderate lipophilicity |

Hydrogen Bond Acceptors and Donors

The hydrogen bonding capacity of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is defined by the number of hydrogen bond acceptor and donor sites present in its molecular structure. These parameters are crucial for understanding the compound's solubility, membrane permeability, and potential biological interactions.

The compound contains five hydrogen bond acceptors [7]. These acceptor sites are provided by the four nitrogen atoms (two in the piperazine ring, one in the piperidine ring, and one in the nitro group) and the two oxygen atoms of the nitro group. The multiple acceptor sites enable the compound to form extensive hydrogen bonding networks with water molecules, contributing to its solubility in polar solvents.

The number of hydrogen bond donors is one [7], which corresponds to the secondary amine nitrogen in the piperazine ring that retains a hydrogen atom. This relatively low number of donors compared to acceptors suggests that the compound may preferentially act as a hydrogen bond acceptor in intermolecular interactions.

The hydrogen bonding profile of the compound complies with Lipinski's rule of five, which recommends no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors for optimal drug-like properties [12]. The 5:1 ratio of acceptors to donors indicates a polar molecule capable of forming multiple interactions with biological targets.

Rotatable Bonds and Molecular Flexibility

The molecular flexibility of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is quantified by the number of rotatable bonds, which directly influences the compound's conformational freedom and its ability to adapt to different binding sites.

The compound contains three rotatable bonds [7]. These rotatable bonds are primarily located in the linker regions connecting the heterocyclic rings to the aromatic system. The relatively low number of rotatable bonds indicates a moderately rigid molecular structure with limited conformational flexibility.

According to Veber's rule, compounds with 10 or fewer rotatable bonds generally exhibit good oral bioavailability [12]. The compound's three rotatable bonds fall well within this criterion, suggesting favorable pharmacokinetic properties. The limited flexibility may also contribute to binding selectivity, as the compound can adopt specific conformations that complement target binding sites.

The molecular flexibility is further constrained by the ring systems present in the structure. Both piperazine and piperidine rings adopt chair conformations, which are conformationally stable and contribute to the overall rigidity of the molecule [2] [5]. The piperazine ring exhibits ring puckering parameters Q ranging from 0.5804 to 0.5915 Ų, θ values between 170.8 and 177.6 degrees, and φ values from 154 to 187 degrees, confirming the chair conformation .

The compound adopts an extended rod-like structure in both solution and solid state, as evidenced by NMR and X-ray crystallographic studies . This preferred molecular geometry minimizes steric interactions between the heterocyclic rings and the aromatic system, contributing to the overall stability of the compound.

| Flexibility Parameter | Value | Implication |

|---|---|---|

| Rotatable Bonds | 3 | Moderate flexibility |

| Ring Conformations | Chair (stable) | Conformational rigidity |

| Molecular Geometry | Extended rod-like | Minimized steric hindrance |